

# Spectroscopic Characterization of 4-N-BOC-Amino-4-Carboxytetrahydropyran: A Comparative Guide

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## Compound of Interest

Compound Name:	4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN
Cat. No.:	B067323

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **4-N-BOC-amino-4-carboxytetrahydropyran**, a valuable building block in medicinal chemistry, alongside structurally related, conformationally constrained amino acid analogues. Due to the limited availability of public experimental spectra for the primary compound, this guide leverages data from closely related structures and established spectroscopic principles to provide a comprehensive overview for researchers.

## Executive Summary

**4-N-BOC-amino-4-carboxytetrahydropyran** is a non-proteinogenic amino acid derivative that incorporates a tetrahydropyran ring, imparting conformational rigidity. This feature is highly desirable in peptidomimetics and drug design to enhance binding affinity and metabolic stability. This guide compares its expected spectroscopic characteristics with two common alternatives: BOC-4-amino-piperidine-4-carboxylic acid and cis/trans-BOC-4-aminocyclohexane-4-carboxylic acid. The data presented is a combination of available experimental data for analogues and predicted values based on the chemical structure.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-N-BOC-amino-4-carboxytetrahydropyran** and its alternatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and/or from Analogues, Solvent:  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
4-N-BOC-amino-4-carboxy-tetrahydropyran	~1.45	s	9H, C(CH <sub>3</sub> ) <sub>3</sub>
~1.8-2.2	m	4H, Tetrahydropyran CH <sub>2</sub>	
~3.5-3.9	m	4H, Tetrahydropyran CH <sub>2</sub> -O	
~5.0	br s	1H, NH	
~10-12	br s	1H, COOH	
BOC-4-amino-piperidine-4-carboxylic acid	1.46	s	9H, C(CH <sub>3</sub> ) <sub>3</sub>
1.7-2.1	m	4H, Piperidine CH <sub>2</sub>	
2.9-3.4	m	4H, Piperidine CH <sub>2</sub> -N	
5.1	br s	1H, NH	
11.5	br s	1H, COOH	
trans-BOC-4-aminocyclohexane-4-carboxylic acid	1.44	s	9H, C(CH <sub>3</sub> ) <sub>3</sub>
1.2-2.3	m	9H, Cyclohexane CH/CH <sub>2</sub>	
4.8	br s	1H, NH	
12.1	br s	1H, COOH	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and/or from Analogues, Solvent: CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
4-N-BOC-amino-4-carboxy-tetrahydropyran	~28.3	$\text{C}(\text{CH}_3)_3$
~35-40	Tetrahydropyran $\text{CH}_2$	
~55	Quaternary C	
~65-70	Tetrahydropyran $\text{CH}_2\text{-O}$	
~80.5	$\text{C}(\text{CH}_3)_3$	
~155.5	$\text{NHCOO}$	
~175	$\text{COOH}$	
BOC-4-amino-piperidine-4-carboxylic acid	28.4	$\text{C}(\text{CH}_3)_3$
38-45	Piperidine $\text{CH}_2$	
56	Quaternary C	
80.1	$\text{C}(\text{CH}_3)_3$	
155.2	$\text{NHCOO}$	
176	$\text{COOH}$	
trans-BOC-4-aminocyclohexane-4-carboxylic acid	28.5	$\text{C}(\text{CH}_3)_3$
29-45	Cyclohexane $\text{CH}_2$	
48	$\text{CH-COOH}$	
52	$\text{CH-NHBoc}$	
79.8	$\text{C}(\text{CH}_3)_3$	
155.0	$\text{NHCOO}$	
178	$\text{COOH}$	

Table 3: IR Spectroscopic Data (Solid Phase, KBr or ATR)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
4-N-BOC-amino-4-carboxy-tetrahydropyran	3300-2500 (broad)	O-H stretch (carboxylic acid)
~3350	N-H stretch (amide)	
~2950	C-H stretch (aliphatic)	
~1710	C=O stretch (carboxylic acid)	
~1685	C=O stretch (amide)	
~1160	C-O stretch (ether)	
BOC-4-amino-piperidine-4-carboxylic acid	3400-2500 (broad)	O-H stretch (carboxylic acid)
~3360	N-H stretch (amide)	
~2940	C-H stretch (aliphatic)	
~1715	C=O stretch (carboxylic acid)	
~1690	C=O stretch (amide)	
trans-BOC-4-aminocyclohexane-4-carboxylic acid	3350-2500 (broad)	O-H stretch (carboxylic acid)
~3340	N-H stretch (amide)	
~2930	C-H stretch (aliphatic)	
~1705	C=O stretch (carboxylic acid)	
~1680	C=O stretch (amide)	

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

Compound	Molecular Formula	Molecular Weight	Expected [M+H] <sup>+</sup>	Expected [M+Na] <sup>+</sup>
4-N-BOC-amino-4-carboxy-tetrahydropyran	C <sub>11</sub> H <sub>19</sub> NO <sub>5</sub>	245.27	246.1285	268.1104
BOC-4-amino-piperidine-4-carboxylic acid	C <sub>11</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	244.29	245.1445	267.1264
trans-BOC-4-aminocyclohexane-4-carboxylic acid	C <sub>12</sub> H <sub>21</sub> NO <sub>4</sub>	243.30	244.1543	266.1363

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 14 ppm.
  - Use a 30-degree pulse angle.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - Process the data with an exponential window function and Fourier transform.

- Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Use a proton-decoupled pulse sequence.
  - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Process the data with an exponential window function and Fourier transform.
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

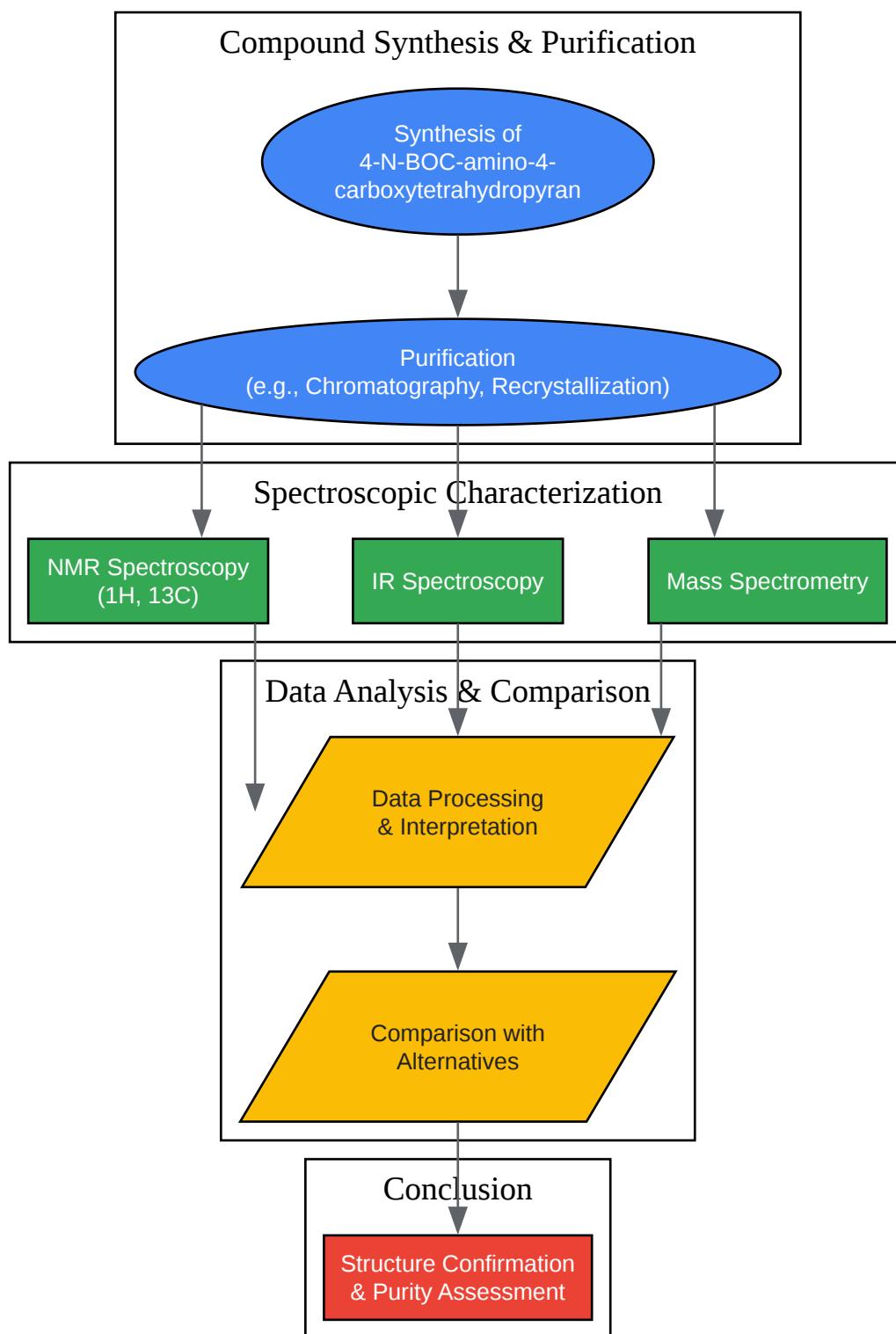
- Place the sample in the beam path and collect the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire the mass spectrum in positive ion mode to observe protonated ( $[\text{M}+\text{H}]^+$ ) and sodiated ( $[\text{M}+\text{Na}]^+$ ) adducts.
  - Scan a mass range appropriate for the expected molecular weight of the compound (e.g.,  $\text{m/z}$  100-500).
  - The high-resolution mass spectrum should be acquired to confirm the elemental composition.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.



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Caption: Workflow for Spectroscopic Characterization.

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